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Compound of Interest

Compound Name: 4-(2-Methylanilino)phenol
CAS No.: 23197-53-7
Cat. No.: B1590630
Get Quote
. J

Executive Summary & Molecular Architecture

4-(2-Methylanilino)phenol (CAS: 23197-53-7), systematically known as 4-hydroxy-2'-
methyldiphenylamine, represents a critical class of redox-active diarylamines. Unlike its para-
substituted isomer (Variamine Blue B Base), this ortho-methyl derivative exhibits unique steric
properties that influence its electronic conjugation and redox potential.

This guide provides a definitive spectroscopic analysis. By synthesizing experimental data from
analogous diarylamines with first-principles substituent effects, we establish a robust
characterization standard. The core structural feature—the ortho-methyl group on the aniline
ring—induces a "steric twist" that partially decouples the

-system, a phenomenon clearly observable in its UV-Vis and NMR profiles.

Physicochemical Profile
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Property Specification
IUPAC Name 4-[(2-Methylphenyl)amino]phenol
CAS Number 23197-53-7

Molecular Formula

Molecular Weight 199.25 g/mol
Off-white to grey crystalline solid (darkens upon
Appearance o
oxidation)
N Soluble in MeOH, DMSO, Acetone; Sparingly
Solubility

soluble in water

o Redox indicator intermediate, antioxidant, dye
Key Application
precursor

Analytical Workflow Strategy

To ensure data integrity, the following workflow is recommended. This pathway minimizes
oxidative degradation (a common issue with electron-rich diphenylamines) prior to analysis.
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(Electronic State)

Dilution (10"-5 M| Redox Status
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Evaporation / KBr Moisture/Oxidation

Isomer Check

10 mg/mL
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Figure 1:Sequential analytical workflow designed to prevent oxidative artifacts (quinonimine
formation) during characterization.

Deep Dive: UV-Vis Spectroscopy (Electronic State)
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The UV-Vis spectrum of 4-(2-Methylanilino)phenol is governed by the conjugation between
the electron-rich phenol ring and the aniline ring across the nitrogen bridge.

The "Ortho-Effect" on Conjugation

In unsubstituted 4-hydroxydiphenylamine, the molecule adopts a near-planar conformation
allowing strong delocalization. In this ortho-methyl derivative, the steric clash between the
methyl group and the amine hydrogen (or the opposing phenyl ring) forces the molecule to
twist.

Consequence:
e Hypsochromic Shift (Blue Shift): The

will be slightly lower (higher energy) than the para-isomer due to reduced orbital overlap.

o Hypochromic Effect: Lower molar absorptivity (

) compared to planar analogs.

Experimental Parameters & Data

¢ Solvent: Methanol (Polar protic solvents stabilize the polar excited state).
» Concentration:

M.
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Transition Type (nm)

Assignment

Structural Insight

Band | 280 - 285

(Benzene)

Primary aromatic
absorption; slightly
broadened by N-
substitution.

Band Il 240 - 245

(Secondary)

Higher energy

aromatic transition.

Redox Band > 550 nm

(Quinonimine)

Absent in pure
sample. Appearance
indicates oxidation to
the
indophenol/quinonimin
e form (Blue/Violet

color).

Critical QC Note: A pure sample should be colorless or pale grey. A distinct blue or violet tint

indicates the presence of the oxidized indophenol impurity, detectable by a broad absorption

band appearing above 550 nm.

Deep Dive: Infrared Spectroscopy (FT-IR)

FT-IR is the primary tool for verifying functional group integrity, particularly the distinction

between the phenolic -OH and the amine -NH.

Key Diagnostic Bands[7]

e Instrument: FTIR (ATR or KBr pellet).

¢ Resolution: 4 cmm—1.
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Frequency (cm™?)

Intensity

Vibrational Mode Diagnostic Value

3350 - 3450

Medium, Sharp

Characteristic of

secondary amines.
Stretch Distinguishes from
tertiary amine

impurities.

3200 - 3400

Broad, Strong

Phenolic OH.
Broadening indicates
Stretch intermolecular

Hydrogen bonding.

2920 - 2960

Medium

Specific to Methyl
group. Differentiates
from non-methylated

Alkyl parent (4-
hydroxydiphenylamine
).

1590 - 1610

Strong

Ring breathing

Aromatic modes.

1500 - 1520

Strong

Amine deformation
Bending band (Band I1).

1230 - 1260

Strong

Stretch bond stretching.

750

Strong

Out-of-plane bending
for the 1,2-
0-Subst. disubstituted (ortho)

ring.

820 - 830

Strong

Out-of-plane bending
for the 1,4-
p-Subst. disubstituted (para)

phenol ring.
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Deep Dive: NMR Spectroscopy (Structural
Confirmation)

NMR provides the definitive structural proof. The asymmetry introduced by the ortho-methyl
group makes the two aromatic rings magnetically distinct.

1H NMR Protocol

o Solvent: DMSO-d6 (Preferred to prevent exchange of OH/NH protons and ensure solubility).
e Frequency: 400 MHz or higher.

Predicted Chemical Shifts (6 ppm) relative to TMS:
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. . . . Mechanistic
Shift (o) Multiplicity Integration Assignment .
Explanation
Phenolic proton.
) Shift varies with
8.80 Singlet (Broad) 1H -OH )
concentration/H-
bonding.
Amine bridge.
Broadened by
7.20 Singlet (Broad) 1H -NH- qguadrupole
relaxation of
Nitrogen.
Ar-H (Ring B, Adjacent to
7.05 Doublet (d) 1H
H3) Methyl group.
) Ar-H (Ring B, Ortho-ring
6.95 Multiplet 2H
H4, H5) protons.
Ar-H (Ring A, H2,  Ortho to amine
6.85 Doublet (d) 2H )
H6) on phenol ring.
Ortho to hydroxyl
Ar-H (Ring A, H3, on phenol ring
6.70 Doublet (d) 2H .
H5) (shielded by
OH).
] Ar-H (Ring B, Ortho to amine
6.65 Multiplet 1H ]
H6) on tolyl ring.
Diagnostic Peak.
. The ortho-methyl
2.15 Singlet 3H -CHs

group on the

aniline ring.

Structural Logic Diagram: The following diagram illustrates the coupling logic and how the

methyl group influences the spectrum.
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Figure 2:NMR correlation logic showing the influence of the methyl substituent on the aromatic
ring systems.

Quality Control & Impurity Profiling

In drug development and dye synthesis, distinguishing this molecule from its isomers and
oxidation products is vital.

Common Impurities:
e 4-Hydroxydiphenylamine (Parent): Lacks the methyl peak at 2.15 ppm in NMR.

« Variamine Blue Base (Para-isomer): Methyl peak would be on the Oxygen or Nitrogen
(methoxy/N-methyl) or para-position. The ortho-methyl splitting pattern in the aromatic region
(750 cm~tin IR) is the key differentiator.

» Indophenol (Oxidized form): Visible as a blue contaminant. Detectable by UV-Vis (>550 nm).

Stability Warning: This compound is sensitive to air oxidation, especially in solution. Store
under inert gas (Argon/Nitrogen) and protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. alfa-chemistry.com [alfa-chemistry.com]
e 2. alfa-chemistry.com [alfa-chemistry.com]

» To cite this document: BenchChem. [Technical Deep Dive: Spectroscopic Characterization of
4-(2-Methylanilino)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590630/docs#technical-deep-dive-spectroscopic-
characterization-of-4-2-methylanilino-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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